molecular formula C11H16BrNO2 B3072797 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol CAS No. 1016891-93-2

2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol

Cat. No.: B3072797
CAS No.: 1016891-93-2
M. Wt: 274.15 g/mol
InChI Key: IYKITCBQMWOBQN-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol” is a synthetic compound . It has a molecular formula of C11H16BrNO2 . The compound is also known by its common name “Propylhexedrine”.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CCCNCc1cc(c(c(c1)Br)O)OC . The compound has a molecular weight of 274.15 g/mol .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

Studies on bromophenol derivatives, including compounds similar in structure to 2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol, have shown potential antimicrobial and antibacterial activities. For instance, Zhou et al. (2015) synthesized and characterized three derivatives demonstrating antibacterial activities against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus (Zhou et al., 2015). Additionally, Xue et al. (2012) prepared and characterized Schiff base cobalt complexes derived from similar bromophenol compounds, showing effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans (Xue et al., 2012).

Antioxidant Activity

Research on bromophenol derivatives also indicates significant antioxidant activity. Dong et al. (2022) synthesized a series of methylated and acetylated bromophenol derivatives, demonstrating ameliorated H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes (Dong et al., 2022).

Anticancer Potential

Several studies have focused on the anticancer potential of bromophenol derivatives. Sukria et al. (2020) investigated the stability and anticancer activity of a Schiff base compound derived from vanillin and p-anisidin, showing weak activity in inhibiting T47D breast cancer cells (Sukria et al., 2020).

Chemical Structure and Synthesis

The structural elucidation and synthesis of bromophenol derivatives have been a significant area of research. For example, Dong et al. (2015) characterized two bromo-substituted Schiff bases, providing detailed crystal structures and indicating potential for further chemical manipulation (Dong et al., 2015).

Properties

IUPAC Name

2-bromo-6-methoxy-4-(propylaminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h5-6,13-14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKITCBQMWOBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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